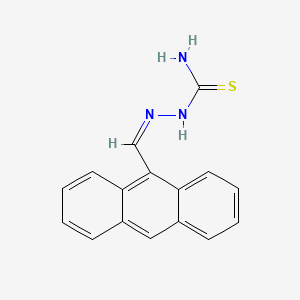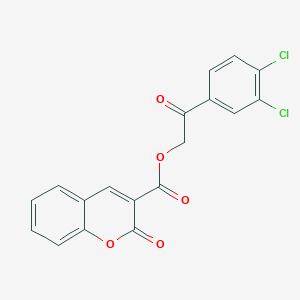![molecular formula C26H32N4O6 B11549744 Dimethyl 4,4'-{piperazine-1,4-diylbis[(1-oxopropane-3,1-diyl)imino]}dibenzoate](/img/structure/B11549744.png)
Dimethyl 4,4'-{piperazine-1,4-diylbis[(1-oxopropane-3,1-diyl)imino]}dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-{3-[4-(2-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}ETHYL)PIPERAZIN-1-YL]PROPANAMIDO}BENZOATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of METHYL 4-{3-[4-(2-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}ETHYL)PIPERAZIN-1-YL]PROPANAMIDO}BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and high functional group tolerance. The preparation of the compound may also involve the use of boronic acids and esters as intermediates .
Chemical Reactions Analysis
METHYL 4-{3-[4-(2-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}ETHYL)PIPERAZIN-1-YL]PROPANAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Scientific Research Applications
METHYL 4-{3-[4-(2-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}ETHYL)PIPERAZIN-1-YL]PROPANAMIDO}BENZOATE has several scientific research applications:
Biology: The compound can be used in the study of biological processes and interactions due to its ability to form stable complexes with biomolecules.
Industry: The compound can be used in the production of advanced materials and chemicals, particularly those requiring precise molecular structures.
Mechanism of Action
The mechanism of action of METHYL 4-{3-[4-(2-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}ETHYL)PIPERAZIN-1-YL]PROPANAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in both research and therapeutic applications.
Comparison with Similar Compounds
METHYL 4-{3-[4-(2-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}ETHYL)PIPERAZIN-1-YL]PROPANAMIDO}BENZOATE can be compared with other similar compounds, such as:
4-Methoxycarbonylphenylboronic acid: This compound is used in similar synthetic applications and has comparable reactivity.
4-Formylphenylboronic acid: This compound is used in organic synthesis and has similar functional groups.
The uniqueness of METHYL 4-{3-[4-(2-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}ETHYL)PIPERAZIN-1-YL]PROPANAMIDO}BENZOATE lies in its complex structure, which allows for a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C26H32N4O6 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
methyl 4-[3-[4-[3-(4-methoxycarbonylanilino)-3-oxopropyl]piperazin-1-yl]propanoylamino]benzoate |
InChI |
InChI=1S/C26H32N4O6/c1-35-25(33)19-3-7-21(8-4-19)27-23(31)11-13-29-15-17-30(18-16-29)14-12-24(32)28-22-9-5-20(6-10-22)26(34)36-2/h3-10H,11-18H2,1-2H3,(H,27,31)(H,28,32) |
InChI Key |
KNUNNNZXHGDPCA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)CCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyl {[4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl}acetate](/img/structure/B11549661.png)
![(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid](/img/structure/B11549662.png)
![3-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11549675.png)

![2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B11549680.png)
![17-(4-Bromophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde](/img/structure/B11549689.png)
![2-[(4-nitrobenzyl)sulfanyl]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11549697.png)

![Nonyl 4-{[(3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B11549707.png)
![N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11549714.png)
![4-chloro-2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11549715.png)
![2-(2,3-dichlorophenyl)-N-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11549731.png)
![2-bromo-4-methyl-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11549734.png)
![2-Amino-6-[(4-tert-butylbenzyl)sulfanyl]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B11549735.png)
